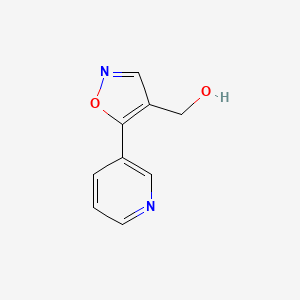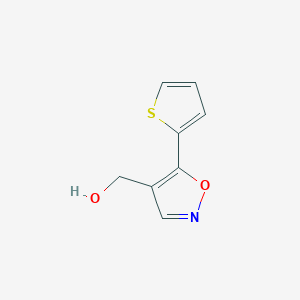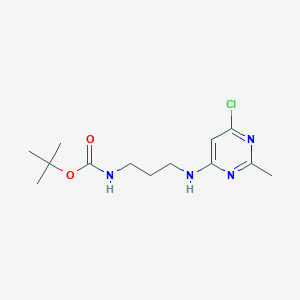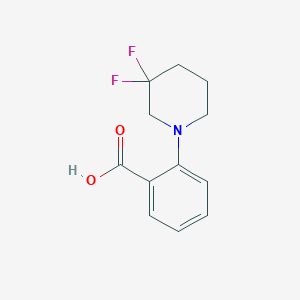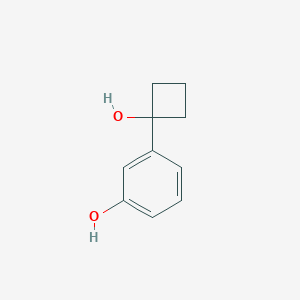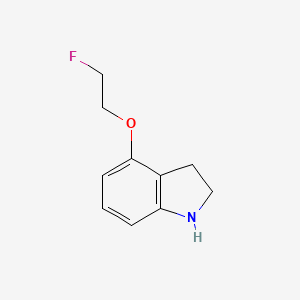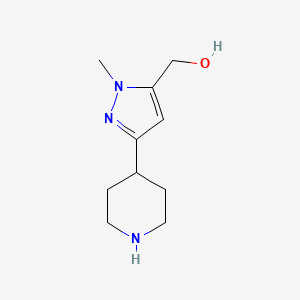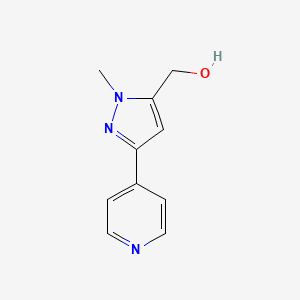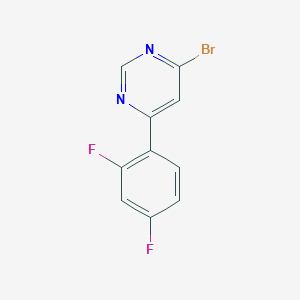
4-Bromo-6-(2,4-difluorophenyl)pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. For instance, a study reported the synthesis of a compound where the structure was determined by mass spectrometry and 1H NMR, 13C NMR and FT-IR spectroscopy .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(2,4-difluorophenyl)pyrimidine” involves a pyrimidine ring substituted with bromine and a 2,4-difluorophenyl group. More detailed structural information might be available in specific studies or databases .Chemical Reactions Analysis
Pyrimidine derivatives have been known to undergo various chemical reactions. For example, a study discussed the synthesis of pyrimidine derivatives from diacetyl ketene, enaminonitrile, alkynes, and (trimethylsilyl) acetylene .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in chemical databases. For instance, its molecular weight is 271.06 g/mol. More detailed properties might be available in specific databases .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Bromo-6-(2,4-difluorophenyl)pyrimidine serves as a versatile intermediate in organic synthesis, contributing to the development of compounds with potential biological activity. Its structural motif is crucial for synthesizing various heterocyclic compounds, which are of significant interest due to their broad spectrum of pharmacological activities. For instance, it has been used in the synthesis of novel pyrimidines that exhibited antibacterial activity. These compounds were prepared starting from nicotinonitriles through imine formation, selective amination, followed by Dimroth rearrangement, highlighting the role of this compound derivatives in medicinal chemistry (Kanth et al., 2006).
Antiviral Research
Research into antiviral compounds has also benefited from derivatives of this compound. A study demonstrated the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, which were later converted into phosphonic acids with potential antiviral activities. These derivatives were evaluated for their effectiveness against retroviruses, including human immunodeficiency virus (HIV), showing that specific substitutions at the 5-position of the pyrimidine ring could enhance antiviral activity without significant cytotoxicity (Hocková et al., 2003).
Quantum Chemical Characterization
On a theoretical level, the hydrogen bonding potential of this compound derivatives has been explored through quantum chemical methods. This investigation provides insight into the hydrogen bonding interactions that these compounds can engage in, which is crucial for understanding their behavior in various chemical contexts, including drug design where hydrogen bonding plays a pivotal role in drug-receptor interactions (Traoré et al., 2017).
Antitumor Activity
Derivatives of this compound have shown promise in antitumor research. A study on pyrrolo[2,3-d]pyrimidine antifolates, which are synthesized from this compound, demonstrated selective inhibition of tumor cell growth. These compounds target folate receptors and the proton-coupled folate transporter in cancer cells, indicating a potential route for the development of new anticancer therapies (Wang et al., 2010).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biochemical processes, including dna synthesis and repair, and signal transduction .
Pharmacokinetics
The compound’s physical properties such as its melting point (63-65 °c), boiling point (1882±350 °C), and density (1788±006 g/cm3) can influence its bioavailability .
Result of Action
As a pyrimidine derivative, it may influence cellular processes such as dna synthesis and cell signaling .
Analyse Biochimique
Biochemical Properties
4-Bromo-6-(2,4-difluorophenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling molecules, thereby affecting pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it may act as a competitive inhibitor for certain kinases, preventing substrate binding and subsequent phosphorylation events. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation in experimental settings .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as the inhibition of tumor growth or modulation of immune responses . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, it can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins can facilitate its distribution within different cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate signaling pathways . The localization of the compound can significantly impact its activity and function, highlighting the importance of understanding its subcellular distribution .
Propriétés
IUPAC Name |
4-bromo-6-(2,4-difluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGRILMCBAIGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1475450.png)

